Hatomarubigin A

MDR reversal Colchicine resistance IC50 comparison

Hatomarubigin A (CAS 139562-86-0) is an angucycline-group isotetracenone antibiotic isolated from *Streptomyces* sp. 2238-SVT4.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
CAS No. 139562-86-0
Cat. No. B149077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHatomarubigin A
CAS139562-86-0
Synonymshatomarubigin A
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O
InChIInChI=1S/C20H16O5/c1-9-6-10-8-13(22)17-18(15(10)12(21)7-9)19(23)11-4-3-5-14(25-2)16(11)20(17)24/h3-5,8-9,22H,6-7H2,1-2H3/t9-/m0/s1
InChIKeyINDHOTAYTXVPSZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Hatomarubigin A (CAS 139562-86-0): An Angucycline MDR-Reversal Lead Compound


Hatomarubigin A (CAS 139562-86-0) is an angucycline-group isotetracenone antibiotic isolated from *Streptomyces* sp. 2238-SVT4 [1]. It is characterized by a modified benz[a]anthraquinone skeleton and is distinguished by its potent and specific ability to reverse colchicine resistance in multidrug-resistant (MDR) tumor cells at concentrations well below its intrinsic cytotoxic threshold [2]. The compound is a critical research tool for studying P-glycoprotein-mediated drug efflux and a key scaffold for developing new MDR reversal agents.

Target P-gp efflux mechanism research context
Assay Fit Colchicine-resistance reversal studies
Scaffold Angucycline monomer for SAR derivatization
Use Context Natural product MDR modulator screening

Why Hatomarubigin A Cannot Be Substituted by Its Congeners B, C, or D


The hatomarubigins are a family of four closely related angucycline antibiotics (A, B, C, and D), but they are not functionally interchangeable for MDR research. Quantitative structure-activity relationship data reveals critical differences in both their potency for reversing drug resistance and their intrinsic cytotoxicity profiles. Selecting the wrong analog can lead to a complete loss of the desired MDR-reversal effect or the introduction of confounding direct cytotoxicity, fundamentally altering experimental outcomes [1].

Target Hatomarubigin A
MDR-reversal potency in colchicine-resistance assays may shift markedly with congeners B, C, or D; the experimental window narrows at higher congener doses.
Risk Cytotoxicity shift
Intrinsic cytotoxicity context differs among congeners; selectivity-window interpretation requires congener-specific review before substitution.
Risk Specificity drift
Substrate specificity for tubulin-targeting agents may not transfer across hatomarubigin analogs; pan-chemosensitization effects may confound mechanistic studies.

Quantitative Evidence for Selecting Hatomarubigin A Over Its Analogs


MDR-Reversal Potency: Hatomarubigin A is Ten-Fold More Effective than Hatomarubigins B, C, and D

In a direct head-to-head comparison against colchicine-resistant KB(CHR) cells, Hatomarubigin A demonstrated an IC50 of 1.0 µg/mL for reversing colchicine resistance, which is ten-fold more potent than the other congeners. Hatomarubigins B, C, and D each showed approximately the same IC50 values in the narrow range of 10–12.5 µg/mL under identical conditions [1].

MDR-Reversal Potency
Head-to-head
Hat A: IC50 1.0 µg/mL
Hat B/C/D: IC50 10–12.5 µg/mL
Rubiginone B2: >50 µg/mL
Supports MDR-reversal potency ranking in tested set
KB(CHR) cells; 24h co-treatment with colchicine 1.5 µg/mL
MDR reversal Colchicine resistance IC50 comparison

Intrinsic Cytotoxicity: Hatomarubigin A Provides a Wider Therapeutic Window than Hatomarubigin B

In the absence of colchicine, the intrinsic cytotoxicity of the analogs differs significantly. Hatomarubigin A has a direct cytotoxic IC50 of 8.5 µg/mL against KB(CHR) cells, whereas Hatomarubigin B is nearly twice as toxic with an IC50 of 16.0 µg/mL. Hatomarubigins C and D showed no cytotoxicity up to 50 µg/mL [1]. The effective MDR-reversal dose of Hatomarubigin A (1.0 µg/mL) is 8.5-fold lower than its cytotoxic dose, providing a clear experimental window.

Cytotoxicity Window
Head-to-head
Hat A: IC50 8.5 µg/mL
Hat B: IC50 16.0 µg/mL
Hat C/D: >50 µg/mL
Supports selectivity-window context review
Selectivity index 8.5 for Hat A; colchicine-free medium
Cytotoxicity Selectivity index Drug safety window

MDR-Reversal Specificity: Hatomarubigins Are Selective Potentiators of Tubulin-Targeting Agents

Among hatomarubigins, Hatomarubigin A demonstrates the highest synergistic potentiation of colchicine-induced cytotoxicity in KB-C2 cells, but importantly, this effect is mechanism-specific. The hatomarubigins potentiate colchicine- and vinblastine-induced cytotoxicity in KB-C2 cells but do not potentiate adriamycin-induced cytotoxicity [1]. This suggests a specific interaction with P-glycoprotein-mediated transport of tubulin-binding agents rather than a general chemosensitization effect. This specific potentiator profile is a key differentiator from broad-spectrum MDR modulators like verapamil.

Reversal Specificity
Class-level
Potentiates colchicine and vinblastine cytotoxicity; no adriamycin potentiation observed
Supports tubulin-agent specificity context
KB-C2 cells; distinct from verapamil broad-spectrum profile
Mechanism of action Drug specificity P-glycoprotein

Synthetic Accessibility: Hatomarubigin A Can Be Produced in 41% Yield via a Single Convergent Procedure

A total synthesis route for Hatomarubigin A has been established, delivering the compound in 41% yield from acyl naphthoquinone 15 and 5-methylcyclohexane-1,3-dione via a single procedure (Michael addition followed by intramolecular aldol condensation) [1]. This contrasts with the fermentation-based isolation, which yielded only 9 mg of pure Hatomarubigin A from a 60-liter fermentation broth [2]. The synthetic route provides a more scalable and reproducible sourcing strategy compared to the low-yield fermentation required for the other congeners.

Synthetic Yield
Reported
41% yield via convergent total synthesis
Supports synthetic accessibility review
9 mg isolated from 60 L fermentation for comparison
Total synthesis Chemical sourcing Yield comparison

Structural Definition: Hatomarubigin A is a Monomeric Angucycline, Unlike the Complex Dimeric Hatomarubigin D

Hatomarubigin A (C20H16O5, MW 336.34) is a monomeric angucycline with a fully elucidated benz[a]anthraquinone skeleton confirmed by 2D NMR [1]. By contrast, Hatomarubigin D (C41H36O10, MW 689.24) is a unique dimeric structure with a methylene linkage formed by enzymatic conversion of Hatomarubigin C [2]. This structural simplicity makes Hatomarubigin A a cleaner scaffold for medicinal chemistry derivatization and structure-activity relationship (SAR) studies, avoiding the complexity and stereochemical ambiguity of the dimer.

Structural Class
Class-level
Monomer: C20H16O5, MW 336.34
vs dimeric Hat D: C41H36O10, MW 689.24
Supports scaffold selection for SAR derivatization
Monomeric core enables tractable lead optimization
Structural biology Biosynthesis Dimerization

Cross-Cell Line Validation: Hatomarubigin A's MDR-Reversal Activity is Confirmed in an Independent Cell Model

The potent MDR-reversal activity of Hatomarubigin A is not limited to a single cell line. Its synergistic effect on colchicine-induced cytotoxicity was independently validated in V79/ADM (Chinese hamster lung fibroblast) cells, a distinct MDR model [1]. This cross-cell line reproducibility strengthens the case for Hatomarubigin A as a robust and generalizable MDR-reversal probe, compared to analogs whose activity may be context-dependent.

Cross-Model Validation
Reported
MDR-reversal activity confirmed in V79/ADM and KB-C2 cell lines
Supports model-transfer context review
Phylogenetically distinct MDR models; reduces cell-line artifact risk
V79/ADM cells Model robustness Reproducibility

Key Application Scenarios for Procuring Hatomarubigin A


Primary MDR-Reversal Probe in P-Glycoprotein Research

Hatomarubigin A is the optimal choice for studying P-glycoprotein (P-gp)-mediated resistance to tubulin-binding agents (colchicine, vinblastine). At a concentration of 1.0 µg/mL, it reverses resistance in KB(CHR) cells without triggering direct cytotoxicity, enabling clean mechanistic dissection of P-gp efflux mechanisms [1]. Its specificity for tubulin-targeting agents over anthracyclines makes it a superior tool compared to broad-spectrum inhibitors like verapamil for pathway-specific studies [2].

Lead Scaffold for Medicinal Chemistry Derivatization

The monomeric benz[a]anthraquinone core of Hatomarubigin A (C20H16O5, MW 336.34) serves as an ideal scaffold for structure-activity relationship (SAR) campaigns aimed at developing next-generation MDR reversal agents. Its total synthesis in 41% yield via a convergent route provides reliable access to the core structure for systematic derivatization, a strategy that is not yet feasible for the complex dimeric Hatomarubigin D [3].

Chemical Standard for Angucycline Biosynthetic Gene Cluster Expression

The hatomarubigin biosynthetic gene cluster (hrb) has been cloned and characterized, with expression of a portion of this cluster in a heterologous host (*S. lividans* TK23) resulting in production of Hatomarubigins A, B, and C [4]. Hatomarubigin A, as the most potent and well-characterized product, serves as the essential authentic standard for LC-MS-based monitoring of heterologous expression experiments and for quantifying metabolite production in combinatorial biosynthetic studies.

Positive Control in MDR Modulator Screening Panels

For screening libraries of natural products or synthetic compounds for MDR-reversal activity, Hatomarubigin A provides a well-quantified positive control. Its defined IC50 of 1.0 µg/mL in the colchicine-resistance reversal assay establishes a potency benchmark, allowing direct comparison of hit compounds. Its validated activity across both KB-C2 and V79/ADM cell lines further ensures the assay's internal consistency and reproducibility [1][2].

Application
Selection Property
Validation Focus
P-gp efflux mechanism studies
MDR-reversal potency context
Colchicine-resistance reversal endpoints
Angucycline SAR derivatization
Monomeric scaffold accessibility
Synthetic route reproducibility review
Biosynthetic gene cluster studies
LC-MS standard context
Heterologous expression monitoring
MDR modulator screening assays
Comparator assay-response context
Cross-cell line reproducibility review
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